Cas no 2155466-83-2 (methyl 2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylate)

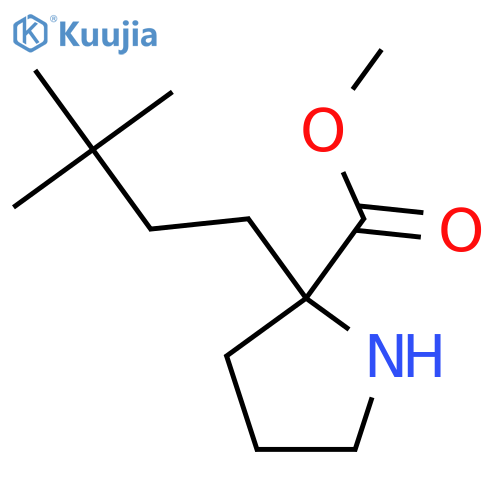

2155466-83-2 structure

商品名:methyl 2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylate

methyl 2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylate

- 2155466-83-2

- EN300-2106534

-

- インチ: 1S/C12H23NO2/c1-11(2,3)7-8-12(10(14)15-4)6-5-9-13-12/h13H,5-9H2,1-4H3

- InChIKey: VCOKRFZJNXYDEZ-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C1(CCCN1)CCC(C)(C)C)=O

計算された属性

- せいみつぶんしりょう: 213.172878976g/mol

- どういたいしつりょう: 213.172878976g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 232

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 38.3Ų

methyl 2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2106534-0.05g |

methyl 2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylate |

2155466-83-2 | 0.05g |

$768.0 | 2023-09-16 | ||

| Enamine | EN300-2106534-0.5g |

methyl 2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylate |

2155466-83-2 | 0.5g |

$877.0 | 2023-09-16 | ||

| Enamine | EN300-2106534-0.25g |

methyl 2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylate |

2155466-83-2 | 0.25g |

$840.0 | 2023-09-16 | ||

| Enamine | EN300-2106534-10.0g |

methyl 2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylate |

2155466-83-2 | 10g |

$6144.0 | 2023-05-25 | ||

| Enamine | EN300-2106534-2.5g |

methyl 2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylate |

2155466-83-2 | 2.5g |

$1791.0 | 2023-09-16 | ||

| Enamine | EN300-2106534-10g |

methyl 2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylate |

2155466-83-2 | 10g |

$3929.0 | 2023-09-16 | ||

| Enamine | EN300-2106534-0.1g |

methyl 2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylate |

2155466-83-2 | 0.1g |

$804.0 | 2023-09-16 | ||

| Enamine | EN300-2106534-1.0g |

methyl 2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylate |

2155466-83-2 | 1g |

$1429.0 | 2023-05-25 | ||

| Enamine | EN300-2106534-5.0g |

methyl 2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylate |

2155466-83-2 | 5g |

$4143.0 | 2023-05-25 | ||

| Enamine | EN300-2106534-1g |

methyl 2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylate |

2155466-83-2 | 1g |

$914.0 | 2023-09-16 |

methyl 2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylate 関連文献

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

2155466-83-2 (methyl 2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylate) 関連製品

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬